Cas no 198474-05-4 (PF-06840003)

PF-06840003 structure
PF-06840003 structure
商品名:PF-06840003
CAS番号:198474-05-4
MF:C12H9FN2O2
メガワット:232.2105
MDL:MFCD25121820
CID:2156728
PubChem ID:23063810

PF-06840003 化学的及び物理的性質

名前と識別子

    • 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
    • EOS200271
    • 3-(5-fluoro-indol-3-yl)-pyrrolidine-2,5-dione
    • 3-(5-Fluoro-1H-indol-3-yl)-2,5-pyrrolidinedione
    • 2,5-Pyrrolidinedione, 3-(5-fluoro-1H-indol-3-yl)-
    • PF06840003
    • (R)-3-(5-FLUORO-1H-INDOL-3-YL)PYRROLIDINE-2,5-DIONE
    • (S)-3-(5-FLUORO-1H-INDOL-3-YL)PYRROLIDINE-2,5-DIONE
    • GTPL9565
    • US9603836, Compound 1a
    • US9603836, Compound 1
    • MXKLDYKORJEOPR-UHFFFAOYSA-N
    • BDBM309529
    • BCP17158
    • SB22834
    • E
    • PF-06840003
    • UNII-5K1FUI0T2C
    • AC-31597
    • HY-101111
    • s8657
    • EOS200271; EOS-200271; EOS 200271; PF 06840003; PF06840003
    • P14030
    • IDO1 Inhibitor PF-06840003
    • 3(5-Fluoro1Hindol-3-yl)pyrrolidine-2,5-dione
    • NSC-796100
    • 3a?5-Fluoroa?Ha'indol-3-yl)pyrrolidine-2,5-dione
    • PF06840003?
    • 3-(5-fluoro-1H-indol-3- yl)pyrrolidine-2,5-dione
    • CCG-266801
    • DTXSID00630149
    • 5K1FUI0T2C
    • EOS-200271
    • AKOS027252536
    • EX-A1186
    • MFCD25121820
    • BP168137
    • CHEMBL4086143
    • DTXCID90580902
    • 198474-05-4
    • AS-51973
    • SCHEMBL5463464
    • DB-228366
    • Indoleamine 2,3-Dioxygenase Inhibitor PF-06840003
    • PF 06840003
    • NSC796100
    • IDO-1 Inhibitor PF-06840003
    • 3-(5-Fluoro-1H-indol-3-yl)-pyrrolidine-2,5-dione
    • CS-6186
    • PF-06840003 (racemate)
    • MDL: MFCD25121820
    • インチ: 1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
    • InChIKey: MXKLDYKORJEOPR-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C1([H])C(N([H])C(C1([H])[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 232.06480570g/mol
  • どういたいしつりょう: 232.06480570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.464±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 190-195 ºC
  • ふってん: 533.2°C at 760 mmHg
  • ようかいど: 微溶性(1 g/l)(25ºC)、

PF-06840003 セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PF-06840003 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P293790-500mg
PF-06840003
198474-05-4
500mg
$477.00 2023-05-17
eNovation Chemicals LLC
D573555-5g
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
198474-05-4 99%
5g
$1925 2024-05-25
Ambeed
A196131-1mg
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
198474-05-4 99%
1mg
$25.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50000-10mg
PF-06840003 (EOS200271)
198474-05-4 98%
10mg
¥1248.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09935-5mg
PF-06840003
198474-05-4 98%
5mg
¥251.0 2024-07-18
ChemScence
CS-6186-5mg
PF-06840003
198474-05-4 99.79%
5mg
$77.0 2022-04-27
S e l l e c k ZHONG GUO
S8657-25mg
PF-06840003
198474-05-4 99.97%
25mg
¥3661.74 2023-09-15
S e l l e c k ZHONG GUO
S8657-5mg
PF-06840003
198474-05-4 99.97%
5mg
¥1204.69 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09935-10mg
PF-06840003
198474-05-4 98%
10mg
¥451.0 2024-07-18
Axon Medchem
3325-50 mg
PF-06840003
198474-05-4 98%
50mg
€170.00 2023-07-10

PF-06840003 関連文献

PF-06840003に関する追加情報

PF-06840003: A Promising Compound in Modern Pharmaceutical Research

PF-06840003 is a cutting-edge compound with the CAS number 198474-05-4, currently under extensive investigation in the pharmaceutical industry. This compound has garnered significant attention due to its potential applications in treating various medical conditions, particularly those related to neurodegenerative diseases and inflammatory disorders. Recent studies have highlighted its unique mechanisms of action, which set it apart from conventional therapeutic agents.

The chemical structure of PF-06840003 is characterized by a complex arrangement of functional groups that contribute to its bioactivity. Researchers have identified that its antioxidant properties play a pivotal role in mitigating oxidative stress, a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, PF-06840003 has shown remarkable efficacy in reducing inflammation by targeting specific pathways involved in the immune response. These findings underscore its potential as a multi-target therapeutic agent.

Recent advancements in preclinical studies have demonstrated that PF-06840003 exhibits a high degree of selectivity for its intended targets, minimizing off-target effects and enhancing its safety profile. This selectivity is attributed to its ability to modulate key enzymes and receptors without disrupting other critical biological processes. For instance, studies published in 2023 revealed that PF-0684003 significantly reduces neuroinflammation in animal models of multiple sclerosis, suggesting its potential as a novel treatment for autoimmune diseases.

In addition to its therapeutic potential, PF-198474-5-CAS-number has also been explored for its role in enhancing drug delivery systems. Its unique physicochemical properties make it an ideal candidate for developing nanotherapeutics, which can improve the bioavailability and efficacy of existing medications. Researchers are currently investigating how PF-198474-5-CAS-number can be integrated into lipid nanoparticles to deliver drugs more effectively to target tissues.

The development of PF-198474-5-CAS-number has also been supported by advanced computational modeling techniques. Using machine learning algorithms, scientists have predicted its binding affinities to various protein targets with high accuracy. These computational insights have significantly accelerated the drug discovery process and provided valuable guidance for optimizing the compound's pharmacokinetic properties.

Despite its promising prospects, further research is required to fully understand the long-term safety and efficacy of PF-198474-5-CAS-number. Ongoing clinical trials are evaluating its tolerability in human subjects, with preliminary results indicating minimal adverse effects at therapeutic doses. If successful, PF-198474-5-CAS-number could revolutionize the treatment landscape for several debilitating conditions, offering patients a new hope for improved quality of life.

In conclusion, PF-198474-5-CAS-number, also known as PF-198474-CAS-number, represents a significant advancement in pharmaceutical research. Its innovative mechanisms of action, combined with cutting-edge research methodologies, position it as a leading candidate for addressing unmet medical needs. As research continues to unfold, the full potential of this compound will undoubtedly be realized, paving the way for groundbreaking therapies in the near future.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:198474-05-4)PF-06840003
A925049
清らかである:99%
はかる:50mg
価格 ($):246.0
atkchemica
(CAS:198474-05-4)PF-06840003
CL0295
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ